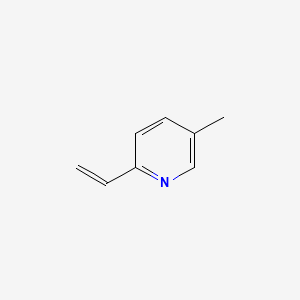

5-Methyl-2-vinylpyridine

Descripción general

Descripción

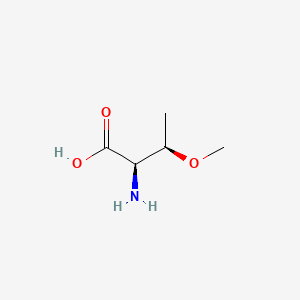

5-Methyl-2-vinylpyridine is a chemical compound with the molecular formula C8H9N . It is a derivative of pyridine with a vinyl group in the 2-position, next to the nitrogen . It is a colorless liquid, although samples are often brown .

Synthesis Analysis

5-Methyl-2-vinylpyridine can be synthesized via a novel route that involves the transformation of acetaldehyde ammonia trimer (AAT) in the presence of an acid promoter . Another method involves the condensation of 2-methylpyridine with formaldehyde, followed by dehydration of the intermediate alcohol . The reaction is carried out between 150–200 °C in an autoclave .Molecular Structure Analysis

The molecular structure of 5-Methyl-2-vinylpyridine is represented by the formula C8H9N . The InChI code for this compound is 1S/C8H9N/c1-3-8-5-4-7(2)9-6-8/h3-6H,1H2,2H3 .Aplicaciones Científicas De Investigación

Copolymerization and Chemical Properties :

- 5-Methyl-2-vinylpyridine has been studied for its role in copolymerization with acrylic acid. This research showed that the basic strength of the methylvinylpyridine groups increases with the proportion of acrylic acid units in the copolymer. The molar extinction coefficient of these groups also varies with the composition of the copolymer, indicating changes in intramolecular distribution (Kruglova & Savinova, 1979).

Conformational Analysis :

- Studies on the vinylpyridines, including 2-methyl-5-vinylpyridine, have revealed insights into their conformational preferences. Proton-proton coupling constants in these compounds suggest distinct preferences for the vinyl group's orientation relative to the nitrogen atom, impacting their chemical behavior (Rowbotham & Schaefer, 1974).

Polyampholyte-Metal Complexes :

- Research has focused on the interaction of polyampholytes based on 2-methyl-5-vinylpyridine and acrylic acid with copper(II) ions. This interaction leads to the formation of various complexes, dependent on pH, and these complexes exhibit catalase-like activity, catalyzing hydrogen peroxide decomposition (Bekturov, Kudaibergenov & Sigitov, 1986).

Graft Polymerisation and Membrane Technology :

- 5-Methyl-2-vinylpyridine has been used in plasma-induced graft polymerization on the surface of poly(ethylene terephthalate) track membranes. This application has implications in modifying the surface properties and hydrodynamic properties of membranes, with potential uses in filtration and separation technologies (Dmitriev et al., 2005).

Electroconductivity and Viscosity in Complexes :

- The complexation of poly(2-methyl-5-vinylpyridine) with alkali metal salts in organic solvents has been studied, focusing on its impact on electroconductivity, viscometry, and nuclear magnetic resonance spectroscopy. These studies are crucial in understanding the binding mechanisms and could have applications in materials science and electronics (Bekturganova, Dzhumadilov & Bekturov, 1996).

Cyclodimerization Reactions :

- 2-Methyl-5-vinylpyridine undergoes cyclodimerization when heated in certain acids, leading to the formation of pyridyl-substituted tetrahydroquinclines or isoquinolines. Understanding the regiospecificity of these reactions has implications in synthetic chemistry and the development of new compounds (Terent'ev et al., 1980).

Direcciones Futuras

The future directions for 5-Methyl-2-vinylpyridine could involve further exploration of its synthesis routes and its potential use in increasing the efficacy of antitumor and antileukemia treatments . Additionally, its use as a precursor to specialty polymers and as an intermediate in the chemical, pharmaceutical, dye, and photo industries could be further explored .

Propiedades

IUPAC Name |

2-ethenyl-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-5-4-7(2)6-9-8/h3-6H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFYCLRCIJDYQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1E)-1-Penten-1-yloxy]-1,3-benzothiazole](/img/structure/B560795.png)

![Spiro[3-oxa-4-azatricyclo[5.2.1.02,6]deca-1(9),2(6),4-triene-8,1'-cyclopropane]](/img/structure/B560807.png)

![Silver(1+) 2,6,6-trimethylbicyclo[3.1.1]heptane-3-thiolate](/img/structure/B560809.png)

![3-[Ethyl[4-[[4-(phenylazo)phenyl]azo]phenyl]amino]propionitrile](/img/structure/B560810.png)